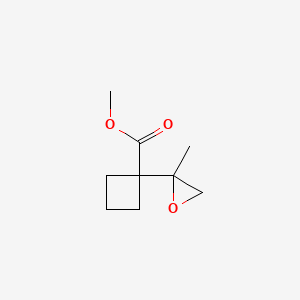

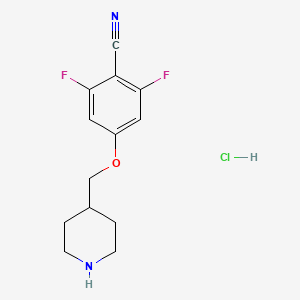

![molecular formula C14H14BrN B3015878 N-[(3-bromophenyl)methyl]-N-methylaniline CAS No. 16547-15-2](/img/structure/B3015878.png)

N-[(3-bromophenyl)methyl]-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

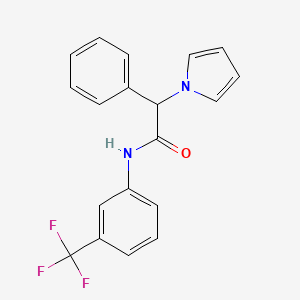

“N-[(3-bromophenyl)methyl]-N-methylaniline” is a chemical compound with the molecular formula C14H14BrN . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “N-[(3-bromophenyl)methyl]-N-methylaniline” can be represented by the InChI code: 1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 . This indicates that the molecule consists of a bromophenyl group and a methylaniline group connected by a methylene bridge .Physical And Chemical Properties Analysis

“N-[(3-bromophenyl)methyl]-N-methylaniline” has a molecular weight of 276.18 .Aplicaciones Científicas De Investigación

Organoboron Chemistry and Cross-Coupling Reactions

Borinic acids, including diarylborinic acids, are a subclass of organoborane compounds. They find applications in cross-coupling reactions, where they serve as versatile reagents for forming carbon-carbon bonds. Specifically, borinic acids participate in Suzuki-Miyaura cross-coupling and other related transformations. Researchers have explored their use in the synthesis of complex organic molecules and functional materials .

Catalysis

Borinic acids exhibit enhanced Lewis acidity compared to boronic acids due to their unique structure. As a result, they can act as efficient catalysts in various reactions. For instance, they catalyze regioselective functionalization of diols, carbohydrates, and epoxides. Their ability to coordinate with alcohols, diols, and amino alcohols makes them valuable in designing new catalytic processes .

Medicinal Chemistry

While borinic acids are less studied than boronic acids, they hold promise as bioactive compounds. Researchers have explored their potential in drug discovery and medicinal chemistry. Their distinct reactivity patterns and coordination abilities make them interesting candidates for developing novel pharmaceutical agents .

Polymer Chemistry

Borinic acids can be incorporated into polymer structures, influencing their properties. Researchers have investigated their role in polymerization reactions and the resulting materials. By tuning the borinic acid content, it is possible to modify polymer properties such as solubility, mechanical strength, and thermal stability .

Optoelectronics Materials

The unique electronic properties of borinic acids make them intriguing for optoelectronic applications. Researchers have explored their use in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. By incorporating borinic acid derivatives into device architectures, it is possible to enhance performance and efficiency .

Phthalocyanine Synthesis

3-(3-Bromophenyl)propionic acid, a derivative of N-[(3-bromophenyl)methyl]-N-methylaniline, has been employed in the synthesis and characterization of monoisomeric phthalocyanines. These compounds play a crucial role in dye-sensitized solar cells, photodynamic therapy, and other applications. The bromine-substituted aromatic ring contributes to the phthalocyanine’s properties .

Mecanismo De Acción

Target of Action

Similar compounds, such as benzamide derivatives, have been found to interact with various receptors and enzymes

Mode of Action

Bromophenols, which share a similar structure, are produced by electrophilic halogenation of phenol with bromine This suggests that the compound might interact with its targets through electrophilic substitution reactions

Biochemical Pathways

It’s worth noting that bromophenols and similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This could imply potential involvement in biochemical pathways related to carbon-carbon bond formation or modification.

Pharmacokinetics

The compound’s molecular weight (18605 g/mol) and its predicted water solubility (30407 mg/L) suggest that it might be well-absorbed and distributed in the body . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s metabolism and excretion.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

The action of N-[(3-bromophenyl)methyl]-N-methylaniline could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds are involved, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPJOPNFFJIBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromophenyl)methyl]-N-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

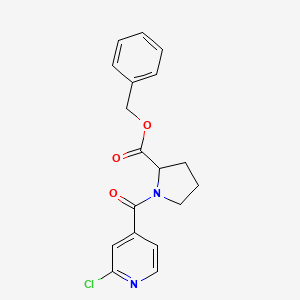

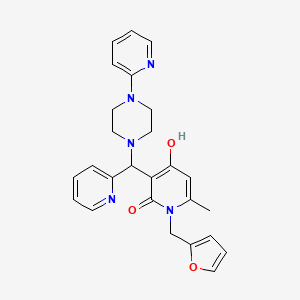

![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)

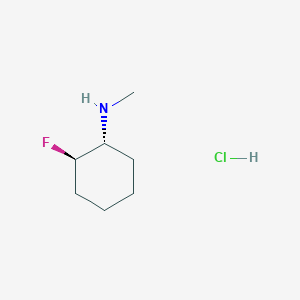

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)

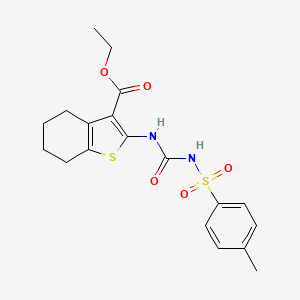

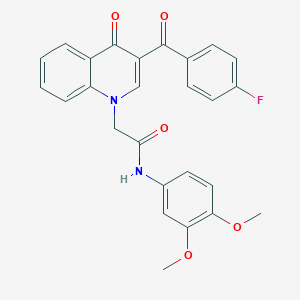

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)